N,O-Dibenzylated formoterol

説明

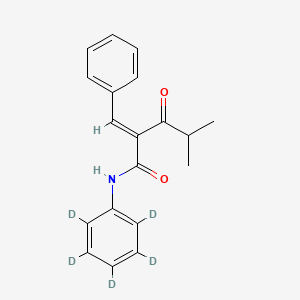

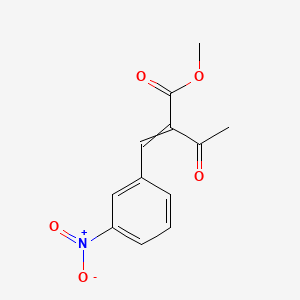

N,O-Dibenzylated formoterol is a chemical compound with the molecular formula C33H36N2O4 and a molecular weight of 524.65 . It is an intermediate in the synthesis of Formoterol Fumarate , a long-acting β2 agonist used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD) .

Synthesis Analysis

The synthesis of N,O-Dibenzylated formoterol involves the compound RAC-N-BENZYL-N-[2-HYDROXYL-2-(4-BENZYLOXY-3-AMINOPHENYL)-ETHYL]-3-(4-METHOXYPHENYL)-2-PROPYLAMINE-D6 . More detailed information about the synthesis process can be found in the patent RU2079486C1 .Molecular Structure Analysis

The molecular structure of N,O-Dibenzylated formoterol consists of 33 carbon atoms, 36 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis

Formoterol fumarate, a related compound, has been analyzed using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) methods . These methods were adopted to selectively and sensitively detect and analyze formoterol fumarate using an electro polymerized poly (methyl orange) layered carbon paste electrode (PMOLCPE) .Physical And Chemical Properties Analysis

N,O-Dibenzylated formoterol is a brown syrup that is soluble in methanol and acetic acid, sparingly soluble in ethyl acetate, and insoluble in water . It has a predicted boiling point of 724.1±60.0 °C and a density of 1.189 .科学的研究の応用

Asthma and COPD Management

N,O-Dibenzylated formoterol is used as an intermediate in the synthesis of formoterol hemifumarate, a medication primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . It works by relaxing the smooth muscle in the airways, leading to bronchodilation and easing breathing in patients with these conditions.

Analytical Method Development

This compound is utilized in the development and validation of analytical methods, particularly in the quality control processes during the commercial production of formoterol . It’s essential for ensuring the consistency and efficacy of the final pharmaceutical product.

Pharmacological Research

As an advanced intermediate, N,O-Dibenzylated formoterol is crucial in pharmacological research, especially in studying the selectivity and potency of beta2-adrenoceptor agonists . This research can lead to the development of new drugs with improved efficacy and reduced side effects.

Beta Receptor Selectivity Studies

The compound’s role in understanding the selectivity towards beta2 over beta1 receptors is significant. It has a high pKd value for beta2 receptors, indicating strong binding and potential for targeted therapies .

Long-Acting Beta-Agonist (LABA) Mechanism Studies

N,O-Dibenzylated formoterol helps in exploring the mechanism of action of long-acting beta-agonists. The slow release of formoterol molecules from the plasma membrane of lung cells contributes to its long duration of action, a subject of ongoing research .

Drug Synthesis and Optimization

It serves as a key intermediate in the synthesis of new beta-adrenoreceptor stimulants. Studies on derivatives of formoterol, like N,O-Dibenzylated formoterol, contribute to the optimization of drug synthesis processes .

作用機序

Target of Action

N,O-Dibenzylated formoterol, also known as (R*,R*)-N-5-[1-Hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethylamino]ethyl]-2-(phenylmethoxy)phenyl]formamide, primarily targets the beta2-adrenergic receptors . These receptors play a crucial role in the regulation of bronchial smooth muscle tone.

Mode of Action

This compound acts as a long-acting beta2-adrenergic receptor agonist . It binds to the beta2-adrenergic receptors, leading to the relaxation and dilation of the bronchial smooth muscle . This action is facilitated by the compound’s active (R;R)-enantiomer .

Biochemical Pathways

Upon activation of the beta2-adrenergic receptors, a cascade of biochemical reactions is triggered, leading to the relaxation of bronchial smooth muscle. This involves the activation of adenylate cyclase, an increase in cyclic AMP levels, and subsequent activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation .

Pharmacokinetics

It is known that the compound is administered via inhalation , suggesting that it is rapidly absorbed into the bronchial tissue. The compound’s metabolism likely involves O-demethylation and glucuronidation, involving several cytochrome P450 isoenzymes and UDP-glucuronosyltransferase isoenzymes .

Result of Action

The primary result of the action of N,O-Dibenzylated formoterol is the relief of bronchospasm . By relaxing and dilating the bronchial smooth muscle, the compound improves airflow and reduces symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Safety and Hazards

特性

IUPAC Name |

N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O4/c1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-32(37)29-15-18-33(31(20-29)34-24-36)39-23-28-11-7-4-8-12-28/h3-18,20,24-25,32,37H,19,21-23H2,1-2H3,(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGUTXYKHMDBPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143687-23-4, 43229-70-5 | |

| Record name | (R*,R*)-(±)-N-[-5-[1-idrossi-2-[[2-(4-metossifenil)-1-metiletil]-(fenilmetil)amino]etil]-2-(fenilmetossi)fenil]-formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R,R)-(+/-)-N-(2-Benzyloxy-5-(1-hydroxy-2-(N'-benzyl-N'-(2-(4-methoxy-phenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)